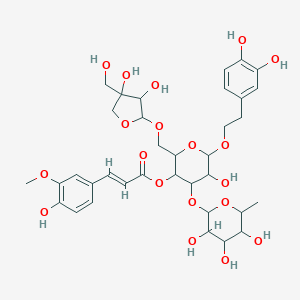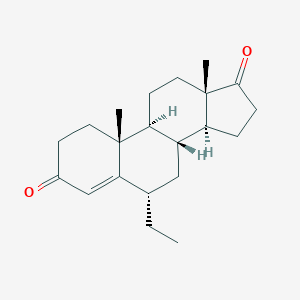
Neoalsogenin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neoalsogenin A is a natural compound that has recently gained attention in scientific research for its potential therapeutic applications. It is a steroidal saponin that is derived from the roots of the plant Alsophila spinulosa. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of Neoalsogenin A is not fully understood. However, it is believed to exert its biological effects by interacting with various signaling pathways in the body. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, it has been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Neoalsogenin A has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis. Neoalsogenin A has also been found to increase insulin sensitivity and reduce blood glucose levels in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Neoalsogenin A in lab experiments is its diverse biological activities. It can be used to study various diseases, including inflammation, cancer, and diabetes. Additionally, it is a natural compound, which makes it a safer alternative to synthetic drugs. However, one of the limitations of using Neoalsogenin A in lab experiments is its complex structure, which makes its synthesis challenging. Additionally, its low solubility in water can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on Neoalsogenin A. One area of research is to further elucidate its mechanism of action. Additionally, more studies are needed to determine its efficacy in treating various diseases, including inflammation, cancer, and diabetes. Further research is also needed to optimize the synthesis method of Neoalsogenin A to make it more accessible for scientific research purposes. Finally, more studies are needed to determine the safety and toxicity of Neoalsogenin A in humans.
Méthodes De Synthèse
The synthesis of Neoalsogenin A is challenging due to its complex structure. However, several methods have been developed for its synthesis, including chemical synthesis and semi-synthesis. One of the most commonly used methods is the semi-synthesis method, which involves the extraction of the compound from the plant material followed by chemical modifications to obtain the desired structure. This method has been used successfully to produce Neoalsogenin A in large quantities for scientific research purposes.
Applications De Recherche Scientifique
Neoalsogenin A has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Neoalsogenin A has also been found to have anti-diabetic effects by increasing insulin sensitivity and reducing blood glucose levels.
Propriétés
Numéro CAS |
143436-21-9 |
|---|---|
Nom du produit |
Neoalsogenin A |
Formule moléculaire |
C25H32N2O5 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
(8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C29H50O5/c1-25(2)21-9-8-16-18(27(21,5)13-11-22(25)32)14-19(30)23-17(10-12-28(16,23)6)29(7)15-20(31)24(34-29)26(3,4)33/h16-24,30-33H,8-15H2,1-7H3/t16-,17+,18+,19-,20?,21?,22?,23+,24?,27-,28-,29+/m1/s1 |
Clé InChI |
NOLIODARMCPTMK-KJYFKQERSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@H]1[C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)O)[C@@]5(CC(C(O5)C(C)(C)O)O)C |
SMILES |
CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C |
SMILES canonique |
CC1(C2CCC3C(C2(CCC1O)C)CC(C4C3(CCC4C5(CC(C(O5)C(C)(C)O)O)C)C)O)C |
Synonymes |
3,12,23,25-tetrahydroxy-20,24-epoxydammarane neoalsogenin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)

![(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B234056.png)
![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)